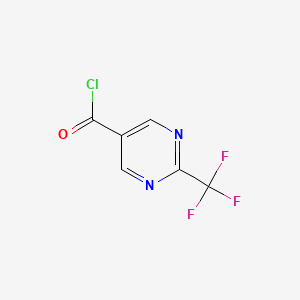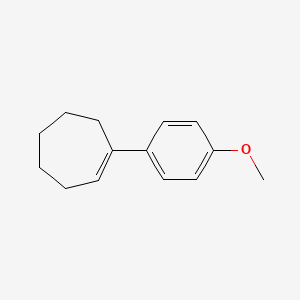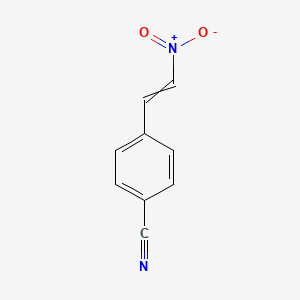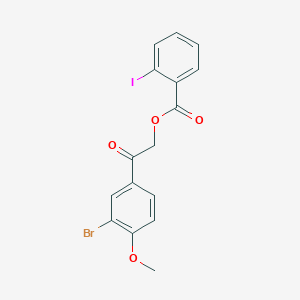
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate is a complex organic compound that features both bromine and iodine atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-iodobenzoic acid with 2-(3-bromo-4-methoxyphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for carbon-carbon bond formation).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will produce 2-iodobenzoic acid and 2-(3-bromo-4-methoxyphenyl)-2-oxoethanol.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The methoxy group may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the iodine atom.
2-Isocyanatoethyl methacrylate: Contains different functional groups but shares some reactivity patterns.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the ester functionality makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C16H12BrIO4 |
|---|---|
Peso molecular |
475.07 g/mol |
Nombre IUPAC |
[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-iodobenzoate |
InChI |
InChI=1S/C16H12BrIO4/c1-21-15-7-6-10(8-12(15)17)14(19)9-22-16(20)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |
Clave InChI |
CNIMUSAOODONLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


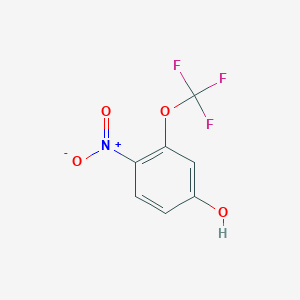
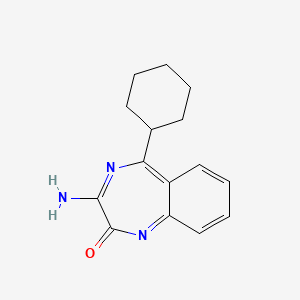
![2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate](/img/structure/B12443592.png)
![trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B12443593.png)
![2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12443597.png)
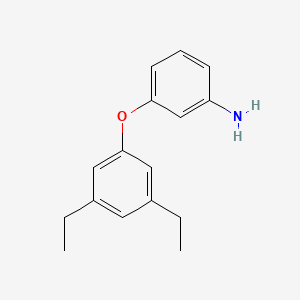
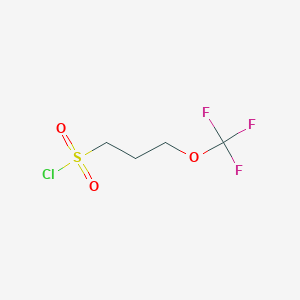
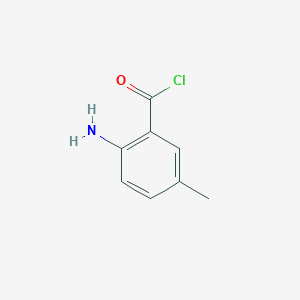
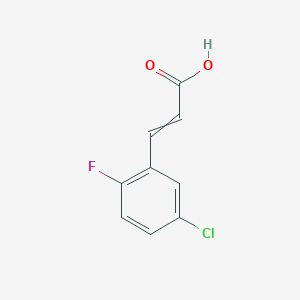
![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)
